LogP Comparison: Methylphenoxy vs. Phenoxy Analogs
The target compound exhibits a calculated LogP value of 3.38, which is 0.51 log units higher than its direct structural analog, 4-phenoxyphenylhydrazine hydrochloride (LogP = 2.87) [1]. This increase in lipophilicity is a direct consequence of the para-methyl substitution on the terminal phenoxy ring. In the context of drug discovery, this translates to a predicted ~3.2-fold increase in partitioning into a non-polar environment, which can significantly impact membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.38 (JChem calculation) |
| Comparator Or Baseline | 4-Phenoxyphenylhydrazine hydrochloride: 2.87 (JChem calculation) |
| Quantified Difference | ΔLogP = +0.51 |
| Conditions | Calculated property; standard in silico ADME prediction model [1]. |
Why This Matters
This quantifiable difference in lipophilicity guides selection when designing a molecule with a specific target partition coefficient, such as for CNS penetration or improved metabolic stability, and ensures the correct physicochemical properties are maintained in the final product.
- [1] ChemBase. [4-(4-methylphenoxy)phenyl]hydrazine hydrochloride (CAS 108902-83-6) and (4-phenoxyphenyl)hydrazine hydrochloride (CAS 60481-02-9). Calculated Properties: Log P and LogD. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
